N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications
Herbicide Applications
One significant application of chloroacetamides, a group to which N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide belongs, is in the agricultural sector as herbicides. These compounds, including alachlor and metazachlor, are used as selective pre-emergent or early post-emergent herbicides to control annual grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
The pyrazole-acetamide derivatives, including compounds similar to this compound, have been used to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity and demonstrate the potential of these compounds in the development of new antioxidant agents (Chkirate et al., 2019).
Pharmacological Potential
Derivatives of the pyrazole-acetamide group have been explored for their pharmacological potential. In a study, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds with structural similarity to this compound, were found to exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors (Wise et al., 1987).
Anticonvulsant Activity
Certain acetamide derivatives, including JV-phenylacetamide and N-phenylpropanamide with pyrazole rings, have shown promising anticonvulsant activity. This highlights another potential pharmacological application for similar compounds (Tarikogullari et al., 2010).
Structural Analysis and Biological Activities
This compound, due to its structural characteristics, has been a subject of crystallographic studies. These studies help in understanding the molecular conformation and hydrogen bonding, contributing to the knowledge of its biological activities, including analgesic, antibacterial, and anti-inflammatory properties (Narayana et al., 2016).
Anti-Inflammatory Activity
Research has been conducted on derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, indicating significant anti-inflammatory activity. This showcases the therapeutic potential of compounds within the same chemical family (Sunder & Maleraju, 2013).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-15-7-9-18(10-8-15)20-13-21-23(29)26(11-12-27(21)25-20)14-22(28)24-19-6-4-5-16(2)17(19)3/h4-13H,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEVUPSRBHICII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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